2,4-Dichlorophenol-d3

Description

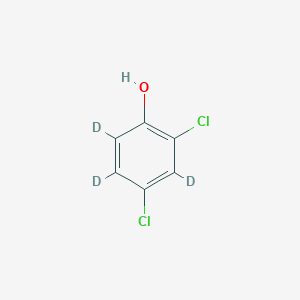

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3,5,6-trideuteriophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWRUODUSTPEG-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)Cl)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-74-7 | |

| Record name | Phen-2,3,5-d3-ol, 4,6-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenol-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichlorophenol-d3: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of 2,4-Dichlorophenol-d3 (2,4-DCP-d3), a deuterated analog of the widely recognized environmental contaminant, 2,4-Dichlorophenol. Intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the core chemical properties, synthesis methodologies, and critical applications of this isotopically labeled compound. The primary focus is on its role as an internal standard in quantitative analytical techniques, a cornerstone of achieving accurate and reproducible results.

Introduction: The Significance of Isotopic Labeling

In the realm of analytical chemistry, particularly in mass spectrometry-based methods, the use of stable isotope-labeled internal standards is considered the gold standard for quantification.[1] 2,4-Dichlorophenol-d3, in which three hydrogen atoms on the aromatic ring have been replaced with deuterium, serves as an ideal internal standard for the analysis of its non-labeled counterpart, 2,4-Dichlorophenol (2,4-DCP). Due to their near-identical physicochemical properties, the deuterated and non-deuterated forms co-elute in chromatographic systems and exhibit similar behavior during sample preparation and ionization.[1] This co-behavior allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise measurements.

2,4-Dichlorophenol is a compound of significant environmental concern, arising from its use as an intermediate in the production of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and as a degradation product of other industrial chemicals.[2] Its presence in water sources is monitored by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[3] Consequently, the availability of high-purity 2,4-DCP-d3 is crucial for robust and reliable environmental analysis.

Physicochemical Properties of 2,4-Dichlorophenol-d3

The physical and chemical properties of 2,4-Dichlorophenol-d3 are largely similar to those of the unlabeled compound, with the primary difference being its molecular weight due to the presence of deuterium atoms.

| Property | Value | Source(s) |

| Chemical Formula | C₆HD₃Cl₂O | [4] |

| Molecular Weight | 166.02 g/mol | [4] |

| CAS Number | 93951-74-7 | [4] |

| Appearance | Solid | |

| Melting Point | 42-43 °C (lit.) | |

| Boiling Point | 209-210 °C (lit.) | |

| Isotopic Purity | ≥98 atom % D | |

| Solubility | Insoluble in water. |

Synthesis of 2,4-Dichlorophenol-d3: A Mechanistic Perspective

The synthesis of deuterated aromatic compounds, including 2,4-Dichlorophenol-d3, typically involves hydrogen-deuterium (H-D) exchange reactions on the parent molecule. The goal is to replace specific protons on the aromatic ring with deuterons from a deuterium source, most commonly deuterium oxide (D₂O).

Several catalytic systems can facilitate this exchange, including acid catalysts and metal catalysts. A general and effective method for the deuteration of phenols involves a heterogeneous acid-catalyzed H-D exchange.[5]

Representative Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2,4-Dichlorophenol-d3, based on established methods for phenol deuteration.

Step-by-Step Synthesis Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for phenol deuteration:

-

Catalyst Preparation: An acid catalyst, such as Amberlyst-15 resin, is dried under vacuum to remove any residual water.[5]

-

Reaction Setup: In a sealed reaction vessel, 2,4-Dichlorophenol is dissolved in an excess of deuterium oxide (D₂O). The dried acid catalyst is then added to the solution.[5]

-

H-D Exchange: The reaction mixture is heated to an elevated temperature (e.g., 110°C) for a prolonged period (e.g., 24 hours) to facilitate the exchange of aromatic protons with deuterium from the D₂O.[5] The ortho and para positions relative to the hydroxyl group are most susceptible to this electrophilic substitution.

-

Work-up and Extraction: After cooling, the reaction mixture is filtered to remove the catalyst. The deuterated product is then extracted from the aqueous solution using an organic solvent.

-

Purification: The extracted product is purified, typically by recrystallization, to yield high-purity 2,4-Dichlorophenol-d3.

-

Analysis: The final product is analyzed by techniques such as ¹H NMR to confirm the degree of deuteration and by mass spectrometry to verify the molecular weight.

Application as an Internal Standard in Quantitative Analysis

The primary and most critical application of 2,4-Dichlorophenol-d3 is as an internal standard for the quantitative analysis of 2,4-Dichlorophenol and other related phenolic compounds in various matrices, particularly environmental samples like water.[4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard (2,4-DCP-d3) is added to the sample at the beginning of the analytical process. The native analyte (2,4-DCP) and the internal standard are then extracted, purified, and analyzed together.

Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of the native analyte to that of the internal standard, an accurate quantification of the analyte in the original sample can be achieved, regardless of variations in extraction efficiency or instrument response.

Analytical Workflow for Water Analysis

The following diagram outlines a typical analytical workflow for the determination of 2,4-Dichlorophenol in water using 2,4-Dichlorophenol-d3 as an internal standard, adapted from EPA methodologies.[6]

Detailed Analytical Protocol (Based on EPA Methodologies)

The following is a step-by-step protocol for the analysis of 2,4-Dichlorophenol in a water sample, incorporating the use of 2,4-Dichlorophenol-d3 as an internal standard. This protocol is based on the principles outlined in EPA methods for the analysis of phenols in water.[6][7]

-

Sample Preparation and Spiking:

-

A known volume of the water sample (e.g., 100 mL) is collected.

-

A precise amount of a standard solution of 2,4-Dichlorophenol-d3 in a suitable solvent (e.g., methanol) is added to the sample.

-

The sample is acidified to a pH of ≤ 2 with a suitable acid (e.g., sulfuric or phosphoric acid) to ensure the phenolic compounds are in their protonated form.

-

-

Solid Phase Extraction (SPE):

-

The acidified and spiked sample is passed through a C18 SPE cartridge. The nonpolar stationary phase of the cartridge retains the phenolic compounds.

-

The cartridge is then washed with acidified water to remove interfering polar compounds.

-

-

Elution:

-

The retained analytes (both 2,4-DCP and 2,4-DCP-d3) are eluted from the SPE cartridge with a small volume of an organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol.[6]

-

-

Concentration and Reconstitution:

-

The eluate is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The concentrated extract is then reconstituted in a suitable solvent for injection into the analytical instrument.

-

-

Instrumental Analysis (GC-MS or LC-MS/MS):

-

The prepared sample is analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

-

GC-MS: The sample is injected into the GC, where the analytes are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both 2,4-DCP and 2,4-DCP-d3.

-

LC-MS/MS: The sample is injected into the LC system, where the analytes are separated based on their polarity. The eluent from the LC column is introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion for each analyte is selected and fragmented, and the resulting product ions are monitored. This provides a high degree of selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated using standards containing known concentrations of 2,4-DCP and a constant concentration of 2,4-DCP-d3.

-

The concentration of 2,4-DCP in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard, by interpolating from the calibration curve.

-

Mass Spectrometry of 2,4-Dichlorophenol-d3

The mass spectrum of 2,4-Dichlorophenol-d3 will exhibit a molecular ion peak (M⁺) at m/z 165, which is 3 mass units higher than that of the unlabeled compound (m/z 162). The fragmentation pattern will be similar to that of 2,4-DCP, with the corresponding fragments also showing a mass shift of +3 amu. This distinct mass difference allows for the unambiguous differentiation and quantification of the analyte and the internal standard. The characteristic isotopic pattern of the two chlorine atoms will be present in the molecular ion and chlorine-containing fragments of both the labeled and unlabeled compounds.[2]

Safety and Handling

2,4-Dichlorophenol and its deuterated analog are classified as hazardous substances. They are toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][8][10]

Conclusion

2,4-Dichlorophenol-d3 is an indispensable tool for researchers and analytical scientists engaged in the accurate quantification of 2,4-Dichlorophenol. Its role as an internal standard in isotope dilution mass spectrometry ensures the reliability and reproducibility of analytical data, which is paramount in fields such as environmental monitoring and regulatory compliance. A thorough understanding of its chemical properties, synthesis, and proper application is essential for achieving high-quality analytical results.

References

-

ResearchGate. (2022). The reaction scheme for the site-selective deuteration of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple procedure for the deuteriation of phenols. Retrieved from [Link]

-

The Technical Edge. (2025). Deuterated Phenol in Advanced Chemical Synthesis. Retrieved from [Link]

-

Taiyo Nippon Sanso. (n.d.). Development of Flow Synthesis Method for Deuterated Aromatic Compounds. J-STAGE. Retrieved from [Link]

-

Agilent Technologies. (2019). Safety Data Sheet: 2,4-Dichlorophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis. PMC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: 2,4-DB; 413255-02. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

-

Merck Millipore. (n.d.). 2,4-Dichlorophenol MSDS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for 2,4-D & Degradates Water. Retrieved from [Link]

-

MassBank. (2020). 2,4-Dichlorophenol; LC-ESI-QFT; MS2; CE: 90; R=17500; [M-H]-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Unknown Source. (n.d.).

-

ResearchGate. (2000). Chlorophenols (2,4‐dichlorophenol, 2,5‐dichlorophenol, 2,6‐dichlorophenol, 2,3,4‐trichlorophenol, 2,4,5‐trichlorophenol, 2,4,6‐trichlorophenol, 2,3,4,6‐tetrachlorophenol) [Biomonitoring Methods, 2000]. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dichlorophenol 120-83-2. Retrieved from [Link]

-

National Institutes of Health. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. isotope.com [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. fishersci.pt [fishersci.pt]

- 9. 5.imimg.com [5.imimg.com]

- 10. merckmillipore.com [merckmillipore.com]

The Synthesis of 2,4-Dichlorophenol-d3: An In-depth Technical Guide for Isotopic Labeling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Dichlorophenol-d3 (2,4-DCP-d3), a crucial isotopically labeled internal standard for quantitative analysis in various scientific disciplines, including environmental monitoring, toxicology, and drug metabolism studies. This document delves into the strategic selection of synthetic pathways, focusing on a robust and efficient heterogeneous catalytic hydrogen-deuterium (H-D) exchange methodology. Detailed experimental protocols, mechanistic insights, purification techniques, and comprehensive analytical characterization are presented to ensure the successful and reliable preparation of high-purity 2,4-DCP-d3 for research and development applications.

Introduction: The Significance of 2,4-Dichlorophenol-d3 in Quantitative Analysis

2,4-Dichlorophenol (2,4-DCP) is a significant environmental pollutant and a precursor in the synthesis of various industrial chemicals, including the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] Accurate and precise quantification of 2,4-DCP in complex matrices is paramount for assessing environmental contamination and human exposure. The use of a stable isotope-labeled internal standard, such as 2,4-Dichlorophenol-d3, is the gold standard for such analyses, particularly when employing mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The incorporation of deuterium atoms into the 2,4-DCP molecule results in a compound that is chemically identical to the analyte but has a different mass. This mass difference allows for its distinct detection by a mass spectrometer, enabling it to serve as an ideal internal standard to correct for variations in sample preparation, injection volume, and instrument response. The result is significantly improved accuracy and precision in quantitative assays.

This guide focuses on a practical and efficient method for the synthesis of 2,4-DCP-d3, providing researchers and drug development professionals with the necessary knowledge to produce this vital analytical tool in-house.

Synthetic Strategy: Heterogeneous Catalytic H-D Exchange

The synthesis of 2,4-DCP-d3 is approached in two main stages: first, the synthesis of the unlabeled 2,4-Dichlorophenol precursor, followed by the isotopic labeling through a hydrogen-deuterium exchange reaction.

Synthesis of Unlabeled 2,4-Dichlorophenol

The industrial production of 2,4-DCP is typically achieved through the direct chlorination of phenol.[1][2] For laboratory-scale synthesis, a well-established method involves the reaction of phenol with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3] This method offers good regioselectivity towards the desired 2,4-disubstituted product.

Deuterium Labeling via Platinum-Catalyzed H-D Exchange

The introduction of deuterium atoms onto the aromatic ring of 2,4-DCP is effectively achieved through a heterogeneous catalytic hydrogen-deuterium (H-D) exchange reaction. This method utilizes a platinum-on-carbon (Pt/C) catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O). This approach is favored for its operational simplicity, high efficiency, and the reusability of the catalyst.

The mechanism of the Pt/C-catalyzed H-D exchange involves the activation of both the C-H bonds of the aromatic ring and the D-D bonds of the deuterium source on the platinum surface. This allows for the sequential replacement of hydrogen atoms with deuterium atoms at the activated positions. For 2,4-Dichlorophenol, the positions ortho and para to the hydroxyl group are activated towards electrophilic substitution, making them susceptible to H-D exchange. The three exchangeable protons are at positions 3, 5, and 6 of the aromatic ring.

Detailed Experimental Protocols

Synthesis of 2,4-Dichlorophenol

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol in dichloromethane.

-

Cool the solution in an ice bath.

-

Add anhydrous aluminum chloride to the stirred solution.

-

Slowly add sulfuryl chloride dropwise from the dropping funnel to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2,4-Dichlorophenol.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of 2,4-Dichlorophenol-d3

Materials:

-

2,4-Dichlorophenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on activated carbon (Pt/C, 10 wt. %)

-

Heavy-walled pressure vessel (e.g., Parr autoclave) or a sealed thick-walled glass tube

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or a similar filter aid

Procedure:

-

Place 2,4-Dichlorophenol, deuterium oxide, and 10% Pt/C catalyst in a heavy-walled pressure vessel.

-

Seal the vessel and heat the mixture with vigorous stirring to 150-180 °C for 24-48 hours. The elevated temperature is crucial for achieving high levels of deuteration.

-

After the reaction period, cool the vessel to room temperature.

-

Dilute the reaction mixture with dichloromethane.

-

Filter the mixture through a pad of Celite to remove the Pt/C catalyst.

-

Wash the filter cake with additional dichloromethane.

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Dichlorophenol-d3.

Purification and Characterization

Purification

Purification of the crude 2,4-Dichlorophenol-d3 is essential to remove any unreacted starting material and byproducts, ensuring high isotopic purity. Column chromatography is a highly effective method for this purpose.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Procedure:

-

Prepare a silica gel slurry in hexanes and pack a chromatography column.

-

Dissolve the crude 2,4-DCP-d3 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the hexanes/ethyl acetate mobile phase, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2,4-Dichlorophenol-d3.

-

Analytical Characterization

Thorough analytical characterization is critical to confirm the identity, purity, and isotopic enrichment of the synthesized 2,4-Dichlorophenol-d3.

Table 1: Analytical Techniques for the Characterization of 2,4-Dichlorophenol-d3

| Analytical Technique | Purpose | Expected Observations for 2,4-Dichlorophenol-d3 |

| ¹H NMR | To confirm the positions of deuteration. | Disappearance or significant reduction of signals corresponding to the aromatic protons at positions 3, 5, and 6. The signal for the hydroxyl proton will also exchange with D₂O if present in the NMR solvent. |

| ¹³C NMR | To confirm the carbon skeleton. | The spectrum will be similar to that of unlabeled 2,4-DCP, but the signals for the deuterated carbons may show a slight upfield shift and may appear as multiplets due to C-D coupling. |

| Mass Spectrometry (MS) | To determine the molecular weight and isotopic enrichment. | The molecular ion peak will be observed at m/z 165 (for C₆HD₃Cl₂O), which is 3 mass units higher than that of the unlabeled compound (m/z 162). The isotopic distribution pattern will confirm the incorporation of three deuterium atoms. The isotopic enrichment can be calculated from the relative intensities of the molecular ion peaks of the deuterated and any residual unlabeled compound.[4] |

| Gas Chromatography (GC) | To assess chemical purity. | A single, sharp peak should be observed, indicating a pure compound. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum of unlabeled 2,4-Dichlorophenol shows signals for the aromatic protons. For 2,4-Dichlorophenol-d3, the signals for the protons at positions 3, 5, and 6 will be absent or significantly diminished.

-

¹³C NMR (CDCl₃): The spectrum of unlabeled 2,4-Dichlorophenol shows distinct signals for the aromatic carbons.[5] For the d3-analog, the signals for C3, C5, and C6 will be observed as triplets due to coupling with deuterium.

-

Mass Spectrum (EI): The mass spectrum of unlabeled 2,4-Dichlorophenol shows a molecular ion peak at m/z 162.[6][7][8] For 2,4-Dichlorophenol-d3, the molecular ion peak is expected at m/z 165. The characteristic isotopic pattern of the two chlorine atoms will be shifted accordingly.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of 2,4-Dichlorophenol-d3.

Caption: Overall workflow for the synthesis of 2,4-Dichlorophenol-d3.

Caption: Simplified representation of the H-D exchange mechanism.

Safety Considerations

-

Phenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sulfuryl chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

2,4-Dichlorophenol: Toxic and an irritant.[5] Avoid inhalation, ingestion, and skin contact.

-

High-Pressure Reactions: The H-D exchange reaction is performed at high temperature and pressure. Use a properly rated and maintained pressure vessel and follow all safety protocols for high-pressure reactions.

Conclusion

The synthesis of 2,4-Dichlorophenol-d3 via a two-step process involving the chlorination of phenol followed by a robust Pt/C-catalyzed hydrogen-deuterium exchange is a reliable and efficient method for producing this essential internal standard. The detailed protocols for synthesis, purification, and characterization provided in this guide are designed to enable researchers to confidently prepare high-purity 2,4-DCP-d3. The availability of this isotopically labeled compound is critical for advancing research in areas requiring accurate and precise quantification of 2,4-Dichlorophenol.

References

-

PubChem. (n.d.). 2,4-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]

- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., & Jana, S. (2015). Determination of Isotopic Abundance of 2H, 13C, 18O, and 37Cl in Biofield Energy Treated Dichlorophenol Isomers. Science Journal of Analytical Chemistry, 3(6), 82-89.

-

SpectraBase. (n.d.). 2,4-Dichlorophenol - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4-dichloro-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

-

CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Gray, R. (2016, December 27). 2,4-DCP' Isotopic Abundance. The current study shows the influence…. Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

Sources

- 1. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Determination of Isotopic Abundance of 2H, 13C, 18O, and 37Cl in Biofield Energy Treated Dichlorophenol Isomers, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepg.com]

- 5. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dichlorophenol(120-83-2) MS spectrum [chemicalbook.com]

- 7. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

2,4-Dichlorophenol-d3 physical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichlorophenol-d3

Introduction

2,4-Dichlorophenol-d3 (2,4-DCP-d3) is the deuterated analogue of 2,4-Dichlorophenol (2,4-DCP), a significant compound in environmental science and chemical manufacturing. In 2,4-DCP-d3, three hydrogen atoms on the aromatic ring have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule that is chemically almost identical to its non-labeled counterpart but possesses a higher molecular weight. This subtle yet critical difference makes 2,4-DCP-d3 an invaluable tool for researchers, particularly in quantitative analytical chemistry, where it serves as a superior internal standard for mass spectrometry-based methods.

The primary utility of 2,4-DCP-d3 stems from its application in environmental analysis and drug development.[1][2] Its parent compound, 2,4-DCP, is a precursor in the synthesis of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and is also a known environmental pollutant.[3][4][5] Consequently, accurate quantification of 2,4-DCP in various matrices is crucial. 2,4-DCP-d3 enables this with high precision by allowing for the correction of analyte loss during sample preparation and instrumental analysis.[6]

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4-Dichlorophenol-d3, details its primary application as an internal standard, and outlines the necessary safety and handling protocols for its use in a laboratory setting.

Physicochemical Properties

2,4-Dichlorophenol-d3 is a solid at room temperature, typically appearing as a white to beige crystalline substance.[3][7][8] Its properties are largely similar to the unlabeled 2,4-DCP, with the most significant deviation being its molecular weight due to the presence of three deuterium atoms. This mass shift of +3 Da is the cornerstone of its utility in mass spectrometry.[7]

The following table summarizes the key physicochemical data for 2,4-Dichlorophenol-d3. For comparative purposes, data for the unlabeled 2,4-Dichlorophenol are also included where available.

| Property | 2,4-Dichlorophenol-d3 | 2,4-Dichlorophenol (Unlabeled) | Source(s) |

| CAS Number | 93951-74-7 | 120-83-2 | [1][7][9] |

| Molecular Formula | C₆D₃HCl₂O | C₆H₄Cl₂O | [1][7] |

| Molecular Weight | 166.02 g/mol | 163.00 g/mol | [1][7][10] |

| Appearance | White to off-white/beige solid | Colorless to white crystalline solid | [3][7][8][10] |

| Melting Point | 42-43 °C | 41-45 °C | [3][6][7][10] |

| Boiling Point | 209-210 °C | 209-210 °C | [3][6] |

| Solubility in Water | Not specified, expected to be low | 4.5 - 6.0 g/L (Slightly to moderately soluble) | [3][5][11] |

| Density | Not specified | ~1.38 - 1.4 g/cm³ | [3][5][12][13] |

| Vapor Pressure | Not specified | 0.12 hPa (at 25 °C) | [11] |

| Flash Point | Not specified | 113-114 °C (closed cup) | [3][7][12] |

| pKa | Not specified | 7.9 | [14][15] |

| Isotopic Purity | Typically ≥98 atom % D | N/A | [7] |

Synthesis and Isotopic Purity

The synthesis of unlabeled 2,4-DCP is typically achieved through the direct chlorination of phenol.[15][16] Various catalysts, such as aluminum chloride or phosphorus pentachloride, can be employed to improve the regioselectivity of the reaction and increase the yield of the desired 2,4-isomer over other chlorinated phenols like 2,6-DCP or 2,4,6-trichlorophenol.[16][17][18][19]

For the deuterated analogue, 2,4-Dichlorophenol-d3, the synthesis follows a similar chlorination pathway but utilizes a deuterated phenol precursor (phenol-d5 or phenol-d6). The high isotopic purity, typically guaranteed by suppliers to be at least 98 atom percent deuterium, is critical for its function as an internal standard to prevent isotopic cross-contamination and ensure accurate quantification.[1][7]

Core Application: Internal Standard for Quantitative Analysis

The fundamental challenge in trace quantitative analysis is accounting for the inevitable loss of analyte during complex sample workup procedures (e.g., extraction, concentration) and variations in instrument response. An internal standard (IS) is added to every sample, standard, and blank at a known concentration at the beginning of the workflow to address this. The ideal IS behaves identically to the analyte throughout the entire process.

Causality for Using 2,4-DCP-d3 as an Internal Standard: Stable isotope-labeled compounds like 2,4-DCP-d3 are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

-

Identical Physicochemical Behavior: Deuterium substitution has a negligible effect on chemical properties such as polarity, solubility, and volatility. Therefore, 2,4-DCP-d3 co-elutes with the native 2,4-DCP during chromatographic separation (GC or LC) and experiences the same extraction efficiency and matrix effects.

-

Distinct Mass-to-Charge Ratio (m/z): Despite its identical chemical behavior, 2,4-DCP-d3 has a molecular weight that is 3 Daltons higher than 2,4-DCP. A mass spectrometer can easily distinguish between the analyte and the internal standard based on this mass difference.

-

Accurate Quantification: By measuring the ratio of the analyte's signal to the internal standard's signal, any loss of substance during sample preparation is normalized. This ratio is used to calculate the concentration of the analyte, leading to highly accurate and precise results.

Experimental Workflow: Quantification of 2,4-DCP in Water

The following diagram illustrates a typical workflow for the analysis of 2,4-DCP in an environmental water sample using 2,4-DCP-d3 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Caption: Workflow for 2,4-DCP quantification using an internal standard.

Detailed Protocol: Sample Analysis by LC-MS/MS

This protocol is a generalized representation based on established environmental analytical methods.[20][21][22]

-

Preparation of Standards: Prepare a series of calibration standards containing known concentrations of native 2,4-DCP. Spike each standard with a constant, known concentration of 2,4-DCP-d3.

-

Sample Collection: Collect a water sample (e.g., 100 mL) in a clean container.

-

Internal Standard Spiking: Add a precise volume of the 2,4-DCP-d3 stock solution to the water sample to achieve a final concentration similar to the expected analyte concentration.

-

Sample Extraction (SPE):

-

Acidify the sample to a pH of ~2 to ensure the phenol is in its protonated form.

-

Pass the acidified sample through a solid-phase extraction (SPE) cartridge (e.g., HLB). The 2,4-DCP and 2,4-DCP-d3 will be retained on the sorbent.

-

Wash the cartridge to remove interferences.

-

-

Elution and Concentration:

-

Analysis by LC-MS/MS:

-

Reconstitute the concentrated sample in the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

The analyte and internal standard are separated chromatographically (e.g., on a C18 column) and then detected by the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both 2,4-DCP and 2,4-DCP-d3.

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.

-

Determine the concentration of 2,4-DCP in the sample by interpolating its peak area ratio on the calibration curve.

-

Safety and Handling

2,4-Dichlorophenol-d3, like its non-deuterated form, is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as harmful if swallowed and toxic in contact with skin.[7][8][11] Molten 2,4-DCP is readily absorbed through the skin and can be fatal, potentially causing kidney and liver damage.[4][14]

-

Corrosivity: The compound causes severe skin burns and serious eye damage.[8][11][12]

-

Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[8][11]

Recommended Handling Procedures: [8][23][24]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[8][11] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from light and moisture.[1]

-

Spills: Avoid generating dust. In case of a spill, contain the material and clean it up using appropriate methods that do not disperse dust into the air.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. Avoid release to the environment.[11]

Conclusion

2,4-Dichlorophenol-d3 is a specialized chemical whose value lies in its isotopic composition. Its physical and chemical properties closely mirror those of its parent compound, allowing it to serve as an ideal internal standard for precise and accurate quantification in complex matrices. The mass difference introduced by deuterium labeling provides the necessary distinction for mass spectrometric detection, making it an indispensable tool for researchers in environmental monitoring, toxicology, and other fields requiring reliable analytical data. Proper understanding of its characteristics and adherence to strict safety protocols are essential for its effective and safe application in the laboratory.

References

-

ChemicalLand21. (n.d.). 2,4-DICHLOROPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

Cargo Handbook. (n.d.). Dichlorophenol-2,4. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019). Safety Data Sheet: 2,4-Dichlorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

New Jersey Department of Health. (2006). Hazardous Substance Fact Sheet: 2,4-Dichlorophenol. Retrieved from [Link]

-

Government of Canada. (n.d.). Fact sheet: 2,4-dichlorophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

-

ResearchGate. (2009). Technological aspects of the synthesis of 2,4-dichlorophenol. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

- Google Patents. (2017). CN106349025A - Preparation process of 2,4-dichlorophenol.

- Google Patents. (2019). CN106883103B - Preparation method of 2, 4-dichlorophenol.

-

ResearchGate. (2014). Simultaneous Determination of 2, 4-Dichlorophenol, 2, 4,6-Trichlorophenol and Pentachlorophenol in Surface Water by High Performance Liquid Chromatography-Tandem Mass Spectrometry with Solid Phase Extraction. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. manavchem.com [manavchem.com]

- 4. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 5. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. 2,4-DICHLOROPHENOL (RING-D3) | 93951-74-7 [chemicalbook.com]

- 7. 2,4-二氯苯酚-3,5,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.pt [fishersci.pt]

- 9. 2,4-Dichlorophenol-3,5,6-d3 | LGC Standards [lgcstandards.com]

- 10. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 5.imimg.com [5.imimg.com]

- 13. 2,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 15. epa.gov [epa.gov]

- 16. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents [patents.google.com]

- 19. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 20. epa.gov [epa.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. chemicalbook.com [chemicalbook.com]

- 24. nj.gov [nj.gov]

Introduction: The Critical Role of 2,4-Dichlorophenol-d3 in Quantitative Analysis

An In-Depth Technical Guide to the Stability of 2,4-Dichlorophenol-d3

In the landscape of environmental and toxicological analysis, accuracy is paramount. 2,4-Dichlorophenol (2,4-DCP) is a priority pollutant, recognized for its toxicity and prevalence as a degradation product of herbicides like 2,4-D.[1][2] Its quantification in complex matrices such as water, soil, and biological tissues necessitates a robust analytical approach. The gold standard for such analyses is mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS).

To correct for analyte loss during sample preparation and variations in instrument response, a stable isotope-labeled (SIL) internal standard is indispensable.[3] 2,4-Dichlorophenol-d3 (ring-D3), where three hydrogen atoms on the aromatic ring are replaced with deuterium, is the ideal internal standard for 2,4-DCP analysis. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction and chromatography.[4] However, its mass shift of +3 Da allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.[5]

The integrity of any quantitative data is fundamentally linked to the stability of the internal standard. Degradation or isotopic exchange can lead to an inaccurate standard concentration, systematically biasing all results. This guide provides a comprehensive examination of the factors influencing the stability of 2,4-Dichlorophenol-d3 and offers field-proven protocols to ensure its integrity from storage to analysis.

Core Stability Considerations: Isotopic Exchange and Chemical Degradation

The stability of a deuterated standard is not absolute and is primarily threatened by two phenomena: hydrogen-deuterium (H/D) exchange and chemical degradation. Understanding the mechanisms of these processes is crucial for developing effective mitigation strategies.

Hydrogen-Deuterium (H/D) Exchange: The Primary Threat

H/D exchange is the substitution of deuterium atoms with protons from the surrounding environment. In 2,4-Dichlorophenol-d3, this can occur at two distinct locations: the hydroxyl group and the aromatic ring.

-

Hydroxyl (-OD) Group Exchange: The deuterium on the phenolic hydroxyl group is highly labile and acidic. It will exchange almost instantaneously with protons from any protic source, such as trace water in a solvent or atmospheric moisture.[6] This is a rapid acid-base reaction. While this exchange does not affect the deuteration on the ring, which is used for quantification, it is an important consideration when interpreting full-scan mass spectra.

-

Aromatic Ring (C-D) Exchange: The deuterium atoms bonded to the aromatic carbon are much more stable. The C-D bond is slightly stronger than the C-H bond, making the compound chemically stable.[4] However, this "back-exchange" can be catalyzed under certain conditions, primarily in the presence of protic solvents (e.g., water, methanol) and is accelerated by acidic or basic conditions.[6][7] This process is significantly slower than the hydroxyl exchange but poses a direct threat to the isotopic purity of the standard, compromising its utility for quantification.

The diagram below illustrates the potential sites of H/D exchange on the 2,4-Dichlorophenol-d3 molecule.

Sources

- 1. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 2,4-二氯苯酚-3,5,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

2,4-Dichlorophenol-d3 (CAS: 93951-74-7): A Technical Guide for Analytical Excellence

An In-depth Examination of a Critical Internal Standard for Environmental and Chemical Analysis

Introduction

In the landscape of modern analytical chemistry, particularly within environmental monitoring and drug development, the precision and accuracy of quantitative measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable data. This guide provides a comprehensive technical overview of 2,4-Dichlorophenol-d3 (2,4-DCP-d3), a deuterated analog of the priority pollutant 2,4-Dichlorophenol. Its primary role as an internal standard in chromatographic and mass spectrometric analyses makes it an indispensable tool for researchers, scientists, and professionals in drug development. This document will delve into its chemical and physical properties, synthesis, analytical applications, and safety protocols, offering a holistic understanding grounded in scientific principles.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of 2,4-DCP-d3 is essential for its effective application.

Core Chemical and Physical Data

2,4-Dichlorophenol-d3 is a deuterated form of 2,4-Dichlorophenol, where three hydrogen atoms on the aromatic ring have been replaced by deuterium. This isotopic substitution results in a mass shift of +3, which is critical for its use in mass spectrometry.[1]

| Property | Value | Source |

| CAS Number | 93951-74-7 | [2] |

| Molecular Formula | C₆D₃HCl₂O | [2] |

| Molecular Weight | 166.02 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 42-43 °C | [1][3] |

| Boiling Point | 209-210 °C | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | [2] |

Synthesis of 2,4-Dichlorophenol and Isotopic Labeling

The synthesis of the unlabeled 2,4-Dichlorophenol is typically achieved through the chlorination of phenol.[4] Various methods exist, including regioselective chlorination using sulfuryl dichloride with an aluminum chloride catalyst.[5] Another approach involves the oxychlorination of phenol using hydrogen chloride and hydrogen peroxide, catalyzed by manganous(II) sulfate.[6][7]

The introduction of deuterium to create 2,4-DCP-d3 is a more specialized process. While specific synthesis routes for the deuterated analog are not extensively detailed in publicly available literature, it can be inferred that it involves either starting with a deuterated phenol precursor or performing a hydrogen-deuterium exchange reaction on 2,4-Dichlorophenol under specific catalytic conditions. The goal is to achieve a high degree of deuteration on the aromatic ring, as indicated by the high isotopic purity of commercially available standards.[1]

Section 2: The Critical Role of 2,4-Dichlorophenol-d3 in Analytical Methodologies

The primary and most significant application of 2,4-DCP-d3 is as an internal standard in quantitative analytical methods, particularly for the detection of its non-labeled counterpart, 2,4-Dichlorophenol, and other related phenolic compounds.[3]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process.[8][9] The labeled compound, in this case, 2,4-DCP-d3, serves as an ideal internal standard because it exhibits nearly identical chemical and physical behavior to the native analyte (2,4-DCP) during extraction, derivatization, and chromatography.[9]

However, due to the mass difference, the internal standard and the native analyte are distinguishable by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are variations in sample recovery or instrument response.[10]

Workflow for Environmental Sample Analysis

The following diagram illustrates a typical workflow for the analysis of 2,4-Dichlorophenol in water samples using 2,4-DCP-d3 as an internal standard.

Experimental Protocol: Quantification of 2,4-Dichlorophenol in Water by GC-MS

This protocol is a generalized representation and should be optimized and validated for specific laboratory conditions and matrices.

1. Preparation of Standards:

-

Prepare a stock solution of unlabeled 2,4-Dichlorophenol in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of 2,4-Dichlorophenol-d3 in the same solvent.

-

Create a series of calibration standards by spiking different known amounts of the unlabeled 2,4-DCP stock solution into blank water samples.

-

Add a constant, known amount of the 2,4-DCP-d3 internal standard stock solution to each calibration standard and sample.

2. Sample Preparation:

-

To a 100 mL water sample, add the predetermined amount of the 2,4-DCP-d3 internal standard solution.

-

Adjust the pH of the sample to acidic conditions (e.g., pH < 2) to ensure the phenol is in its protonated form.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or a solid-phase extraction using an appropriate sorbent.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often suitable.[11]

-

Injection: Splitless injection mode.

-

Oven Temperature Program: An example program could be: initial temperature of 80°C for 1 minute, ramp at 20°C/minute to 320°C, and hold for 2 minutes.[11]

-

Carrier Gas: Helium.[11]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[12]

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

-

Monitored Ions:

-

For 2,4-Dichlorophenol (unlabeled): m/z 162, 164, 98 (quantification and confirmation ions).

-

For 2,4-Dichlorophenol-d3: m/z 165, 167.

-

-

4. Data Analysis:

-

Integrate the peak areas of the quantification ions for both the native 2,4-DCP and the internal standard 2,4-DCP-d3.

-

Calculate the response ratio (Area of native analyte / Area of internal standard).

-

Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled 2,4-DCP in the calibration standards.

-

Determine the concentration of 2,4-DCP in the unknown samples by interpolating their response ratios on the calibration curve.

Section 3: The Broader Context of 2,4-Dichlorophenol

Understanding the significance of the unlabeled compound, 2,4-Dichlorophenol, is crucial to appreciating the importance of its deuterated analog.

Environmental Significance

2,4-Dichlorophenol is a priority pollutant due to its widespread presence and toxicity.[13] It is primarily used as an intermediate in the production of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[4][14] It can also be formed from the environmental degradation of other compounds, such as the antibacterial agent triclosan.[13][14] Its presence in water and soil is a significant environmental concern, necessitating sensitive and accurate analytical methods for its monitoring.[13]

Toxicological Profile

2,4-Dichlorophenol is classified as toxic and corrosive.[1][4] Acute exposure can be fatal if swallowed and toxic in contact with skin.[15] It can cause severe skin burns and eye damage.[15][16] The molten liquid form is readily absorbed through the skin and can lead to organ failure.[4][14] Chronic exposure may have adverse effects on the central nervous system.[15]

Section 4: Safety and Handling

Given the hazardous nature of both labeled and unlabeled 2,4-Dichlorophenol, strict adherence to safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Acutely toxic (oral and dermal), causes severe skin corrosion and eye damage, and is toxic to aquatic life with long-lasting effects.[1]

-

GHS Pictograms:

-

GHS05: Corrosion

-

GHS06: Skull and crossbones

-

GHS09: Environmental hazard

-

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile rubber, and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be required.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[17]

Conclusion

2,4-Dichlorophenol-d3 (CAS: 93951-74-7) is a vital tool for the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers and scientists to achieve the high levels of accuracy and precision required for the quantitative analysis of the priority pollutant 2,4-Dichlorophenol. A thorough understanding of its properties, coupled with the implementation of robust analytical methodologies and stringent safety procedures, ensures its effective and safe use in environmental monitoring, chemical analysis, and drug development.

References

-

Safety Data Sheet - Agilent. Available from: [Link]

-

2,4-Dichlorophenol - Wikipedia. Available from: [Link]

-

Dichlorophenol-2,4 - Cargo Handbook. Available from: [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. Available from: [Link]

-

Phenol, 2,4-dichloro- - the NIST WebBook. Available from: [Link]

-

2,4-Dichlorophenol (T3D0209) - T3DB. Available from: [Link]

-

Traditional methods for the synthesis of 2,4-dichlorophenol - ResearchGate. Available from: [Link]

-

Technological aspects of the synthesis of 2,4-dichlorophenol | Request PDF - ResearchGate. Available from: [Link]

-

msbnk-lcsb-lu079756 - MassBank. Available from: [Link]

-

Mass spectra of TMS derivative of 2,4-D, 2,4-dichlorophenol (2,4-DCP)... - ResearchGate. Available from: [Link]

- CN106349025A - Preparation process of 2,4-dichlorophenol - Google Patents.

-

Technical Guide: 2,4-Dichlorophenol Properties and Applications. Available from: [Link]

-

EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]

-

Analysis of Volatile Organic Compounds Using US EPA Method 524.4 by CDS 7000 Series Automated Purge and Trap Concentrator - The Analytical Scientist. Available from: [Link]

-

Why do toxicologists need an internal standard? - Chiron.no. Available from: [Link]

Sources

- 1. 2,4-二氯苯酚-3,5,6-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. 2,4-DICHLOROPHENOL (RING-D3) | 93951-74-7 [chemicalbook.com]

- 4. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chiron.no [chiron.no]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 5.imimg.com [5.imimg.com]

- 17. nbinno.com [nbinno.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Toxicological Profile of 2,4-Dichlorophenol-d3

Abstract

This technical guide provides a comprehensive toxicological profile of 2,4-Dichlorophenol-d3 (2,4-DCP-d3), a deuterated isotopologue of the widely studied environmental compound, 2,4-Dichlorophenol (2,4-DCP). Due to a scarcity of direct toxicological studies on the deuterated form, this guide establishes a foundational profile based on the extensive data available for 2,4-DCP. This established profile is then critically evaluated through the lens of the Deuterium Kinetic Isotope Effect (KIE), offering researchers and drug development professionals a predictive framework for understanding the potential toxicokinetic and toxicodynamic distinctions of 2,4-DCP-d3. The guide synthesizes data on physicochemical properties, toxicokinetics, acute and chronic toxicity, genotoxicity, and carcinogenicity, supported by detailed experimental workflows and metabolic pathway diagrams.

Introduction and Statement of Purpose

2,4-Dichlorophenol (2,4-DCP) is a chlorinated phenol used as an intermediate in the manufacturing of herbicides, antiseptics, and other industrial compounds.[1] Its prevalence and persistence in the environment have made it a subject of extensive toxicological research.[1][2] The deuterated analogue, 2,4-Dichlorophenol-d3, in which three hydrogen atoms on the phenyl ring are replaced with deuterium, is primarily used as an internal standard in analytical chemistry. However, understanding its toxicological profile is crucial for risk assessment in laboratory settings and for its potential implications in metabolic and environmental fate studies.

Direct toxicological testing of 2,4-DCP-d3 has not been extensively reported in the literature. Therefore, this guide serves a dual purpose: first, to provide a thorough review of the established toxicological profile of the parent compound, 2,4-DCP; and second, to apply the principles of the Deuterium Kinetic Isotope Effect (KIE) to forecast potential deviations in the metabolic fate and toxicity of 2,4-DCP-d3. This approach provides a scientifically grounded, albeit predictive, toxicological profile essential for researchers handling this compound.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a negligible change in the molecule's spatial structure, polarity, and acidity. The primary physical difference is a slight increase in molecular weight. The chemical properties of 2,4-DCP and its deuterated form are, for all practical purposes, identical.

| Property | 2,4-Dichlorophenol (2,4-DCP) | 2,4-Dichlorophenol-d3 (2,4-DCP-d3) | Data Source(s) |

| CAS Number | 120-83-2 | 93951-74-7 | [3] |

| Molecular Formula | C₆H₄Cl₂O | C₆D₃HCl₂O | [4] |

| Molecular Weight | 163.00 g/mol | 166.02 g/mol | [4] |

| Appearance | Colorless crystalline solid | Solid | [4] |

| Melting Point | 42-45 °C | 42-43 °C | [4] |

| Boiling Point | 209-210 °C | Not explicitly available, expected to be similar | [3] |

| Flash Point | 114 °C | 114 °C | [3] |

| Odor | Medicinal odor | Not specified, expected to be similar | [4] |

The Deuterium Kinetic Isotope Effect (KIE): A Primer

The foundational principle for differentiating the toxicology of 2,4-DCP-d3 from 2,4-DCP is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than the carbon-hydrogen (C-H) bond.[] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond.[]

This phenomenon is particularly relevant in drug and xenobiotic metabolism, much of which is catalyzed by Cytochrome P450 (CYP) enzymes.[6] If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the entire process.[][7] This can lead to:

-

Reduced Rate of Metabolism : The parent compound remains in the system longer, potentially increasing its half-life.[]

-

Metabolic Switching : If multiple metabolic pathways exist, deuteration at one site can shift metabolism towards an alternative, non-deuterated site.[7]

-

Altered Toxicity : Depending on whether the parent compound or its metabolite is the primary toxic agent, the KIE can either decrease toxicity (by reducing the formation of a toxic metabolite) or increase it (by prolonging exposure to a toxic parent compound).[8]

Caption: The Kinetic Isotope Effect (KIE) slows reactions where C-H bond cleavage is rate-limiting.

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

2,4-Dichlorophenol can be absorbed through the gastrointestinal tract, skin, and respiratory tract.[9] Dermal absorption is notably rapid and can lead to systemic toxicity and even death within minutes to hours.[9][10] Following absorption, 2,4-DCP is distributed throughout the body, with the highest concentrations found in the kidney, followed by the liver, fat, and brain.[11] Elimination of the parent compound and its conjugates is rapid.[4][11]

Metabolism of 2,4-Dichlorophenol

The primary metabolic pathway for 2,4-DCP in mammals is detoxification via Phase II conjugation. The phenolic hydroxyl group is conjugated with glucuronic acid (forming a glucuronide conjugate) or sulfate (forming a sulfate conjugate).[1][4] These conjugated metabolites are more water-soluble and are rapidly excreted in the urine.[1]

Caption: Primary metabolic pathway of 2,4-Dichlorophenol via Phase II conjugation.

Projected Metabolism of 2,4-Dichlorophenol-d3

In 2,4-DCP-d3, the deuterium atoms are located at the 3, 5, and 6 positions on the phenyl ring. The primary metabolic route—conjugation at the hydroxyl group—does not involve cleavage of these C-D bonds. Therefore, the rate of glucuronidation and sulfation is not expected to be significantly affected by the KIE.

However, minor oxidative metabolic pathways (Phase I), which could involve hydroxylation of the aromatic ring, would be subject to the KIE. If such pathways exist and lead to the formation of more or less toxic metabolites (e.g., catechols or quinones), deuteration could alter the toxicological profile. Given that the dominant pathway is conjugation, this effect is likely to be minor but cannot be entirely dismissed without empirical data.

Toxicological Profile

The hazard classifications for 2,4-DCP-d3 on supplier safety data sheets are identical to those for 2,4-DCP, indicating that for regulatory and handling purposes, its toxicity is assumed to be equivalent.[12]

Acute Toxicity

2,4-DCP exhibits moderate to high acute toxicity. It is classified as fatal or harmful if swallowed and toxic in contact with skin.[3][9][12] Signs of acute toxicity include spasms, loss of righting reflex, cyanosis, and at higher doses, damage to the liver and kidneys.[9][13]

| Route | Species | LD50 Value | Classification | Data Source(s) |

| Oral | Mouse | 580 - 4500 mg/kg | Harmful if swallowed (Category 4) | [9] |

| Oral | Rat | 580 - 4500 mg/kg | Harmful if swallowed (Category 4) | [9] |

| Dermal | Rat | 780 mg/kg | Toxic in contact with skin (Category 3) | [9] |

Irritation and Corrosivity

2,4-DCP is corrosive to the skin and causes serious, irreversible eye damage.[3][9] Exposure to the molten substance can cause severe skin burns and rapid absorption, potentially leading to death.[12]

Genotoxicity and Carcinogenicity

Based on a combination of in vitro and in vivo tests, 2,4-DCP is not considered to be genotoxic.[9] Furthermore, long-term studies in rats and mice have not indicated a potential for the chemical to cause tumors.[9][10] The International Agency for Research on Cancer (IARC) concluded there was evidence suggesting a lack of carcinogenicity in experimental animals.[10]

Reproductive and Developmental Toxicity

Available data suggest that 2,4-DCP is not expected to cause adverse effects on fertility or sexual function.[9] However, some studies on developmental toxicity indicate that such effects cannot be entirely ruled out.[9]

Anticipated Profile of 2,4-DCP-d3

The acute toxicity of 2,4-DCP is largely driven by the parent molecule's corrosive nature and systemic effects. Since the primary detoxification pathway (conjugation) is unlikely to be slowed by deuteration on the aromatic ring, the acute toxic profile of 2,4-DCP-d3 is expected to be highly similar to that of 2,4-DCP. A significant divergence in toxicity would only be anticipated if a minor, C-H bond cleavage-dependent metabolic pathway is responsible for producing a uniquely toxic metabolite, the formation of which would be suppressed in the deuterated analogue.

Experimental Workflow for Comparative Toxicity Assessment

To empirically determine any toxicological differences between 2,4-DCP and 2,4-DCP-d3, a tiered experimental approach is recommended. This workflow would directly test the hypotheses derived from the KIE.

Caption: A tiered workflow to compare the toxicity of 2,4-DCP and 2,4-DCP-d3.

Conclusion

The toxicological profile of 2,4-Dichlorophenol-d3 can be largely inferred from its non-deuterated counterpart, 2,4-Dichlorophenol. It should be handled as a substance with moderate to high acute toxicity, capable of causing corrosive skin and eye damage. The primary metabolic route for 2,4-DCP is Phase II conjugation, which is not expected to be significantly altered by deuteration at the 3, 5, and 6 positions of the phenyl ring. Consequently, the overall toxicological profile is predicted to be very similar.

However, the potential for the Deuterium Kinetic Isotope Effect to slow minor oxidative metabolic pathways cannot be discounted. This could subtly alter the compound's half-life or the formation of minor metabolites. While these changes are unlikely to redefine the compound's primary hazards, they underscore the necessity for direct comparative studies to fully elucidate the bioactivity of 2,4-DCP-d3. Researchers and safety professionals should continue to apply stringent safety protocols based on the known hazards of 2,4-DCP.

References

- Australian Government Department of Health. (2022, January 14).

-

White, I. N., & Faulder, C. G. (1988). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. PubMed. [Link]

-

Foti, R. S., & Dalvie, D. K. (2016). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 11(11), e0165766. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. [Link]

-

Feil, V. J., & Lamoureux, C. H. (2011). Metabolic Fate of 2,4-Dichlorophenol and Related Plant Residues in Rats. Journal of Agricultural and Food Chemistry, 59(15), 8339–8348. [Link]

-

Agilent Technologies, Inc. (2019, March 26). Safety Data Sheet for 2,4-Dichlorophenol. [Link]

-

Hanzlik, R. P. (2003). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. Drug Metabolism and Disposition, 31(12), 1481–1498. [Link]

-

U.S. Environmental Protection Agency. (2007, July 30). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. [Link]

-

Laurent, F., Debrauwer, L., & Pascal-Lorber, S. (2006). Metabolism of [14C]-2,4-dichlorophenol in Edible Plants. Pest Management Science, 62(11), 1065–1072. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022, June). Toxicological Profile for Chlorophenols. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological profile for 2,4-dichlorophenol. [Link]

-

Somani, S. M., & Khalique, A. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889–897. [Link]

-

New Jersey Department of Health and Senior Services. Hazard Substance Fact Sheet: 2,4-Dichlorophenol. [Link]

-

Laurent, F., Canlet, C., & Debrauwer, L. (2005). Metabolic fate of [C-14]-2,4-dichlorophenol in tobacco cell suspension cultures. ResearchGate. [Link]

-

Wang, Y., et al. (2016). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. Scientific Reports, 6, 28059. [Link]

-

Panizza, M., et al. (2011). Degradation of 2,4-Dichlorophenol Solution and Toxicity Reduction by a Dual-Cathode Oxidation System. Industrial & Engineering Chemistry Research, 50(15), 9062–9068. [https://www.researchgate.net/publication/231454559_Degradation_of_24-Dichlorophenol_Solution_and_Toxicity_Reduction_by_a_Dual-Cathode_Oxidation_System]([Link]_ Oxidation_System)

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.imimg.com [5.imimg.com]

- 4. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. Distribution and metabolism of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. nj.gov [nj.gov]

Introduction: The Significance of 2,4-Dichlorophenol and its Deuterated Analog in Metabolic Research

An In-Depth Technical Guide to the Metabolism of 2,4-Dichlorophenol-d3

2,4-Dichlorophenol (2,4-DCP) is a chlorinated phenol compound recognized as a priority environmental pollutant.[1] It is utilized as an intermediate in the manufacturing of various industrial and agricultural products, notably the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2] Its presence in the environment, arising from industrial discharge and the degradation of other compounds, necessitates a thorough understanding of its metabolic fate in biological systems to accurately assess toxicological risk.[2]

In the field of drug development and toxicology, the study of a xenobiotic's metabolism is paramount. For quantitative bioanalysis, stable isotope-labeled internal standards are the gold standard. 2,4-Dichlorophenol-d3 (2,4-DCP-d3), in which three hydrogen atoms on the phenol ring are replaced with deuterium, serves this critical role. It is chemically identical to 2,4-DCP but physically distinguishable by its higher mass. This property allows it to be added to a biological sample at a known concentration, co-processed with the analyte of interest (the unlabeled 2,4-DCP), and used to correct for any loss of analyte during sample preparation and analysis. This ensures the high accuracy and precision required in metabolic and toxicokinetic studies. While this guide focuses on the metabolism of the deuterated form, the metabolic pathways are considered identical to those of the parent compound, 2,4-DCP.

Core Metabolic Pathways: A Two-Phase Process

The biotransformation of 2,4-DCP in mammals is a rapid, two-phase process designed to increase its water solubility and facilitate its excretion from the body. The primary routes involve Phase I oxidation followed by extensive Phase II conjugation.[3][4]

Phase I Metabolism: Oxidation via Cytochrome P450

The initial metabolic step for a portion of 2,4-DCP involves oxidation, primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes located predominantly in the liver.[5][6]

-

Key Enzyme: Studies utilizing human cytochrome P450 expressed in yeast have identified CYP3A4 as a key enzyme in the metabolism of 2,4-DCP.[7]

-

Primary Metabolites: The enzymatic reaction produces two major oxidative metabolites: 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone .[3][7] A third metabolite, 1,2,4-hydroxybenzene , has also been detected in biotransformation studies using whole cells.[3][7] These quinone intermediates can be reactive and may contribute to the compound's toxicity.

Phase II Metabolism: The Dominant Conjugation Pathways

Conjugation is the principal metabolic pathway for clearing 2,4-DCP and its Phase I metabolites from the body.[3][4] This process involves attaching endogenous polar molecules to the xenobiotic, drastically increasing its hydrophilicity.

-